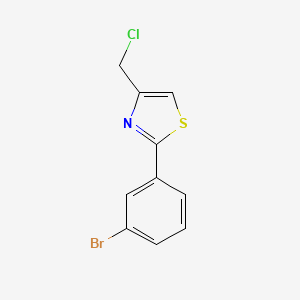

2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Description

Significance of the 1,3-Thiazole Heterocycle in Chemical Sciences

The 1,3-thiazole ring is not only a structural component of natural products like vitamin B1 (thiamine) but also a core scaffold in numerous synthetic compounds with significant applications. rsc.orgnih.gov Its unique electronic and structural properties have established it as a "privileged structure" in drug discovery and a versatile building block in organic synthesis. globalresearchonline.netnih.gov

The 1,3-thiazole scaffold is a five-membered aromatic heterocycle whose stability and reactivity are conferred by the delocalization of its π-electrons. researchgate.netnih.gov This aromaticity, combined with the presence of multiple reaction sites, makes it a versatile synthon for constructing a wide range of new chemical entities. nih.govnih.gov

The reactivity of the thiazole (B1198619) ring is well-characterized. The nitrogen atom at position 3 is basic and can be readily protonated or alkylated to form thiazolium salts. pharmaguideline.com The carbon atom at position 2 (C2) is flanked by two heteroatoms, rendering its proton acidic and easily removed by strong bases, which allows for nucleophilic functionalization at this site. nih.govpharmaguideline.com Conversely, electrophilic substitution reactions, such as halogenation and sulfonation, preferentially occur at the electron-rich C5 position. pharmaguideline.comfabad.org.tr This predictable reactivity allows chemists to selectively modify the thiazole core, making it a valuable tool in the synthesis of complex molecular architectures. bohrium.com

The strategic modification of the thiazole ring at its various positions has led to a vast library of functionalized derivatives with diverse applications. bohrium.com These derivatives are not only pivotal in materials science as components of liquid crystals, sensors, and catalysts but are especially prominent in medicinal chemistry. nih.govdntb.gov.ua

Thiazole-containing compounds have been extensively investigated and are known to exhibit a wide spectrum of biological activities. bohrium.comresearchgate.net The versatility of the thiazole scaffold has been leveraged to develop agents with potent pharmacological properties, and it is a core component in more than 18 FDA-approved drugs. globalresearchonline.netnih.govresearchgate.net The ongoing research into functionalized thiazoles continues to provide solutions to challenges in drug design and development, aiming to create new molecules with improved potency and better pharmacokinetic profiles. bohrium.com

Table 1: Selected Biological Activities of Functionalized Thiazole Derivatives

| Biological Activity | Description | Reference(s) |

|---|---|---|

| Antimicrobial | Includes antibacterial and antifungal properties; found in many antibiotics like penicillin. | nih.govnih.govmdpi.com |

| Anticancer | Thiazole is a key component in several anticancer drugs such as Dasatinib and Dabrafenib. | nih.govmdpi.comacs.org |

| Anti-inflammatory | Derivatives like Meloxicam are used as non-steroidal anti-inflammatory drugs (NSAIDs). | globalresearchonline.netnih.gov |

| Antiviral | The thiazole nucleus is present in antiviral agents, including the anti-HIV drug Ritonavir. | bohrium.comglobalresearchonline.net |

| Anticonvulsant | Certain thiazole derivatives have been studied and shown to possess anticonvulsant properties. | nih.govresearchgate.net |

| Antioxidant | The scaffold contributes to antioxidant activity in various synthesized compounds. | nih.govnih.gov |

Rationale for Focused Investigation of 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Within the extensive family of thiazole derivatives, this compound stands out as a compound of significant synthetic interest. Its value lies not necessarily in its own terminal function but in its potential as a highly versatile intermediate for creating more complex, functionalized molecules.

The chemical architecture of this compound is defined by three key components: the central 1,3-thiazole ring, a 3-bromophenyl substituent at the C2 position, and a chloromethyl group at the C4 position. Each of these features provides a reactive handle for further chemical modification, making the molecule a valuable building block for combinatorial chemistry and targeted synthesis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H7BrClNS |

| Monoisotopic Mass | 286.9171 Da |

| SMILES | C1=CC(=CC(=C1)Br)C2=NC(=CS2)CCl |

| InChIKey | ATQRRFWNSXNVMD-UHFFFAOYSA-N |

| Predicted XlogP | 3.7 |

Data sourced from PubChem uni.lu

The true synthetic utility of this compound lies in its capacity for diverse chemical transformations:

The Chloromethyl Group: The chloromethyl group at the C4 position is a potent electrophilic site. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles. This allows for the straightforward introduction of various functionalities, such as amines, alcohols, thiols, and cyanides, enabling the extension of the molecule's structure and the modulation of its properties.

The Bromophenyl Group: The bromine atom on the phenyl ring at the C2 position is a classic functional group for transition-metal-catalyzed cross-coupling reactions. researchgate.net Techniques like Suzuki, Heck, and Sonogashira coupling can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. This allows for the attachment of other aryl, alkyl, or alkyne groups, significantly increasing molecular complexity. The synthesis of related 2-arylthiazoles from 2-bromothiazole (B21250) precursors via Suzuki coupling has been documented. chemicalbook.com

The presence of these two distinct and highly valuable reactive sites makes this compound an ideal scaffold for creating diverse molecular libraries.

The compound this compound occupies a strategic position in the landscape of thiazole research as a key intermediate. The dual functionality of the molecule—a site for nucleophilic substitution and a site for cross-coupling reactions—allows for a modular and divergent synthetic approach.

Researchers can use this compound as a starting point to rapidly generate a multitude of new, "fully decorated" thiazole derivatives. bohrium.com For example, one could first perform a nucleophilic substitution at the chloromethyl group and then carry out a Suzuki coupling on the bromophenyl moiety, or vice versa. This synthetic flexibility is highly desirable in drug discovery, where the goal is often to synthesize and screen a large number of structurally related compounds to identify those with optimal biological activity and properties (Structure-Activity Relationship, SAR). nih.gov The presence of halogen atoms, such as bromine and chlorine, has itself been noted in some SAR studies to be essential for antimicrobial or anticancer activity in certain thiazole derivatives. nih.gov

Therefore, while not an end product in itself, this compound serves as a powerful and efficient tool for exploring the chemical space around the thiazole scaffold, facilitating the development of novel compounds for medicinal, agricultural, and materials science applications. bohrium.com

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNS/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQRRFWNSXNVMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=CS2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900640-85-9 | |

| Record name | 2-(3-bromophenyl)-4-(chloromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of the Compound

Reactions Involving the Chloromethyl Group at Position 4

The chloromethyl group at the C4 position of the thiazole (B1198619) ring is a primary alkyl halide. The carbon atom of the -CH₂Cl group is electrophilic and is susceptible to attack by various nucleophiles, making it a key site for molecular modification. This reactivity is central to its application in synthesis.

The primary chloride of the chloromethyl group is a good leaving group, facilitating nucleophilic substitution reactions (Sₙ2). evitachem.commdpi.com This allows for the straightforward introduction of a wide variety of functional groups by displacing the chloride ion.

The compound serves as an effective alkylating agent. The electrophilic carbon of the chloromethyl group readily reacts with nucleophiles, leading to the formation of a new carbon-nucleophile bond. pharmaguideline.com A prominent example of this is thioalkylation, where sulfur-based nucleophiles, such as thiols or thiophenols, attack the chloromethyl carbon. nih.govasianpubs.org This reaction is particularly efficient and has been utilized in various synthetic strategies. For instance, the reaction with thiophenol in the presence of a base like sodium ethoxide proceeds to form a thioether linkage. asianpubs.org

| Nucleophile | Reagent Example | Product Type | Significance |

|---|---|---|---|

| Thiolate | Thiophenol / Sodium Ethoxide | Aryl Thioether | Formation of C-S bonds for building complex molecules. asianpubs.org |

| Amine | Primary/Secondary Amine | Substituted Aminomethyl Thiazole | Introduction of nitrogen-containing functional groups. |

| Cyanide | Potassium Cyanide (KCN) | Thiazolylacetonitrile | Chain extension and precursor for carboxylic acids or amines. nih.gov |

| Azide (B81097) | Sodium Azide (NaN₃) | Azidomethyl Thiazole | Precursor to aminomethyl thiazoles via reduction. |

The reaction between thiazoles and alkyl halides can lead to the formation of thiazolium cations, which are a type of quaternary salt. pharmaguideline.com The chloromethyl group in 2-(3-bromophenyl)-4-(chloromethyl)-1,3-thiazole can react with tertiary amines or other nucleophiles like phosphines to form stable quaternary ammonium (B1175870) or phosphonium (B103445) salts, respectively. nih.govnih.gov These salts are often crystalline solids and have applications as ionic liquids, phase-transfer catalysts, and antimicrobial agents. nih.govresearchgate.netmdpi.com

| Nucleophile | Reagent Example | Product Type | Potential Application |

|---|---|---|---|

| Tertiary Amine | Trimethylamine | Quaternary Ammonium Salt | Antimicrobial agents, phase-transfer catalysts. nih.govnih.gov |

| Pyridine (B92270) | Pyridine | Pyridinium Salt | Organic synthesis reagents. |

| Tertiary Phosphine | Triphenylphosphine | Phosphonium Salt | Reagents for Wittig reaction. |

A significant application of the reactivity of the 4-(chloromethyl)thiazole moiety is in the synthesis of cyclic peptides. nih.govspringernature.com This strategy involves an intramolecular nucleophilic substitution where the chloromethyl group serves as an electrophile. nih.gov In a common approach, a linear peptide is synthesized on a solid support, with the N-terminus modified to contain the 4-chloromethyl thiazole unit. nih.govspringernature.com A nucleophilic amino acid residue, typically cysteine with its thiol side chain, is positioned elsewhere in the peptide sequence. nih.govnih.gov Upon deprotection of the thiol and under basic conditions, the thiolate anion attacks the chloromethyl group in an intramolecular Sₙ2 reaction, displacing the chloride and forming a stable thioether bond, which closes the peptide into a macrocycle. nih.govspringernature.com This Hantzsch-based macrocyclization approach is highly efficient for generating conformationally constrained cyclic peptides, such as RGD-containing integrin ligands. nih.govnih.govfiu.edu

| Reaction Step | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1. Linear Peptide Synthesis | Standard solid-phase peptide synthesis (SPPS) of the desired sequence. | Fmoc chemistry | nih.gov |

| 2. Thiazole Formation | Conversion of the N-terminal amine to a thiourea (B124793), followed by Hantzsch cyclocondensation with 1,3-dichloroacetone (B141476). | Fmoc-isothiocyanate, 1,3-dichloroacetone | nih.gov |

| 3. Cyclization | Deprotection of a cysteine thiol and intramolecular Sₙ2 reaction with the chloromethyl group. | TFA (deprotection), Cs₂CO₃ in DMF (cyclization) | nih.govspringernature.com |

| 4. Cleavage | Release of the cyclic peptide from the solid support. | HF/anisole | nih.gov |

Functional group interconversion refers to the transformation of one functional group into another. solubilityofthings.com The chloromethyl group is a versatile precursor for various other functionalities. Standard organic transformations can be applied to convert the C-Cl bond into other bonds, thereby diversifying the chemical space accessible from this starting material. fiveable.me For example, substitution with sodium azide followed by reduction (e.g., with triphenylphosphine/water or catalytic hydrogenation) yields the corresponding aminomethyl thiazole. Hydrolysis under appropriate conditions can convert the chloromethyl group to a hydroxymethyl group, providing access to the corresponding alcohol. These transformations allow for the installation of key hydrogen-bond donors and acceptors, which can be crucial for biological activity.

| Target Functional Group | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Amine (-CH₂NH₂) | 1. Sodium Azide (NaN₃) 2. H₂, Pd/C or PPh₃, H₂O | Azidomethyl Thiazole | Aminomethyl Thiazole |

| Alcohol (-CH₂OH) | H₂O, weak base (e.g., NaHCO₃) | N/A | Hydroxymethyl Thiazole |

| Iodomethyl (-CH₂I) | Sodium Iodide (NaI) in acetone (B3395972) (Finkelstein reaction) | N/A | Iodomethyl Thiazole |

| Ether (-CH₂OR) | Sodium Alkoxide (NaOR) | N/A | Alkoxymethyl Thiazole |

Nucleophilic Substitution Reactions

Reactions Involving the Bromophenyl Moiety at Position 2

The bromophenyl group at the C2 position of the thiazole provides a handle for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily activated by catalysts, most notably those based on palladium, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is a cornerstone of modern organic synthesis for constructing complex biaryl systems and other substituted aromatics.

Common cross-coupling reactions applicable to the bromophenyl moiety include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, yielding a biaryl compound. researchgate.net

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene, attaching a new vinyl group to the phenyl ring.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to produce an aryl-alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine (primary or secondary) to form a new C-N bond, leading to a diaryl- or alkylarylamine.

Stille Coupling: Reaction with an organotin reagent in the presence of a palladium catalyst.

These reactions offer a powerful and modular approach to elaborate the 2-phenyl portion of the molecule, enabling the synthesis of a diverse library of analogues for structure-activity relationship studies.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Biaryl compound |

| Heck Coupling | Alkene, R-CH=CH₂ | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne, R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl alkyne |

| Buchwald-Hartwig Amination | Amine, R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | Aryl amine |

| Stille Coupling | Organostannane, R-Sn(Bu)₃ | Pd(PPh₃)₄ | Substituted aryl compound |

Aromatic Substitution Reactions

Aromatic substitution reactions on the 3-bromophenyl moiety are influenced by the directing effects of the bromine atom and the 2-thiazolyl substituent. The thiazole ring, being electron-deficient, generally acts as a deactivator for electrophilic aromatic substitution on the phenyl ring. Consequently, harsher reaction conditions may be required compared to benzene. The bromine atom is an ortho-, para-director, while the thiazolyl group is a meta-director. This combination of directing effects can lead to complex product mixtures in electrophilic substitution reactions.

Nucleophilic aromatic substitution on the bromophenyl ring is generally unfavorable unless activated by strongly electron-withdrawing groups, which are absent in this molecule.

Cross-Coupling Reactions (e.g., C-C bond formation)

The presence of a bromine atom on the phenyl ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are pivotal for the formation of new carbon-carbon bonds. These reactions typically involve the reaction of the aryl bromide with an organometallic reagent in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling: This reaction pairs the bromophenyl group with a boronic acid or ester. For instance, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 2-(3-biphenyl)-4-(chloromethyl)-1,3-thiazole derivative.

Heck Coupling: In the Heck reaction, the bromophenyl group is coupled with an alkene to form a new substituted alkene. This provides a route to introduce vinyl groups at the 3-position of the phenyl ring.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, leading to the formation of an aryl-alkyne bond. This is a powerful method for introducing alkynyl moieties.

A summary of potential cross-coupling reactions is presented in the table below.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Potential Product Structure |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | 2-(3-R-phenyl)-4-(chloromethyl)-1,3-thiazole |

| Heck | Alkene | Pd catalyst, Base | 2-(3-alkenyl-phenyl)-4-(chloromethyl)-1,3-thiazole |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | 2-(3-alkynyl-phenyl)-4-(chloromethyl)-1,3-thiazole |

Influence of Bromine Substitution on Molecular Reactivity

The bromine atom at the meta-position of the phenyl ring significantly influences the molecule's reactivity in several ways:

Electron-Withdrawing Effect: Through its inductive effect, the bromine atom withdraws electron density from the phenyl ring, making it less susceptible to electrophilic attack.

Leaving Group Ability: The carbon-bromine bond is relatively weak, making bromine an excellent leaving group in palladium-catalyzed cross-coupling reactions. This is the most significant aspect of its influence on the reactivity of this compound.

Directing Group: In electrophilic aromatic substitution reactions, the bromine atom directs incoming electrophiles to the ortho and para positions relative to itself.

The presence of the bromine substituent, therefore, primarily serves as a handle for introducing a wide variety of substituents onto the phenyl ring via cross-coupling chemistry.

Thiazole Ring Functionalization and Derivatization Strategies

The thiazole ring itself, along with its chloromethyl substituent, offers numerous possibilities for further functionalization and the construction of more complex molecular architectures.

Formation of Fused Heterocyclic Systems

The 4-(chloromethyl) group is a highly reactive electrophilic site, making it an ideal precursor for the synthesis of fused heterocyclic systems. This typically involves a reaction with a binucleophilic reagent, leading to the formation of a new ring fused to the thiazole.

One common strategy is the reaction with a compound containing both a nucleophilic nitrogen and another nucleophilic atom (such as sulfur or nitrogen). For example, reaction with a substituted aminothiol (B82208) could lead to the formation of a thiazolo[3,2-a]pyrimidine or a similar fused system. The reaction of 2-aminothiazoles with α-haloketones is a well-established method for synthesizing imidazo[2,1-b]thiazoles. Similarly, the chloromethyl group can react with nucleophiles to form an intermediate that can then undergo intramolecular cyclization.

For instance, the reaction of a 2-aryl-4-(chloromethyl)thiazole with a pyridine derivative can lead to the formation of a thiazolo[3,2-a]pyridinium salt. nih.gov Similarly, reaction with a 1,2,4-triazole (B32235) can yield a thiazolo[3,2-b] ucm.esmdpi.comnih.govtriazole derivative. ucm.esnih.govnih.gov

| Reagent | Fused Heterocyclic System |

| Substituted Pyridine | Thiazolo[3,2-a]pyridinium |

| Substituted 1,2,4-Triazole | Thiazolo[3,2-b] ucm.esmdpi.comnih.govtriazole |

| Substituted Aminothiol | Thiazolo[3,2-a]pyrimidine |

Modifications at the Thiazole Nitrogen Atom

The nitrogen atom of the thiazole ring is nucleophilic and can be alkylated to form a quaternary thiazolium salt. This reaction, known as quaternization, typically occurs by treating the thiazole with an alkyl halide. The resulting thiazolium salt has altered electronic properties and can be used in various synthetic applications, including as a precursor for N-heterocyclic carbenes.

While direct alkylation of this compound at the thiazole nitrogen might be challenging due to the presence of the reactive chloromethyl group, selective N-alkylation could potentially be achieved under carefully controlled conditions or by using a protecting group strategy for the chloromethyl functionality. The formation of thiazolium salts from 2-aryl thiazole derivatives has been reported. researchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the electronic structure, reactivity, and stability of molecules. These methods, particularly those based on Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern chemical research.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for thiazole (B1198619) derivatives typically employ basis sets like B3LYP/6-311++G(d,p) to optimize the molecular geometry and compute electronic properties. acu.edu.inresearchgate.net Such studies provide a detailed understanding of the molecule's electronic distribution and reactivity.

HOMO-LUMO Analysis and Reactivity Prediction

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. acu.edu.inajchem-a.com

A smaller HOMO-LUMO gap suggests lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further predict the molecule's behavior:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). acu.edu.in

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). acu.edu.in

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2). acu.edu.in

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). acu.edu.in

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher tendency to react. acu.edu.in

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ²/2η, where μ is the chemical potential). acu.edu.in

For a hypothetical analysis of 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole, the HOMO is expected to be localized over the electron-rich thiazole and bromophenyl rings, while the LUMO would likely be distributed across the entire molecular framework. The calculated values for the reactivity descriptors would provide quantitative measures of its stability and potential for electrophilic or nucleophilic attack.

Interactive Data Table: Hypothetical Reactivity Descriptors

| Parameter | Equation | Illustrative Value (eV) |

| EHOMO | - | -6.20 |

| ELUMO | - | -1.80 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.40 |

| Ionization Potential (I) | -EHOMO | 6.20 |

| Electron Affinity (A) | -ELUMO | 1.80 |

| Electronegativity (χ) | (I + A) / 2 | 4.00 |

| Chemical Hardness (η) | (I - A) / 2 | 2.20 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule. acu.edu.in

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen, oxygen, and the π-systems of aromatic rings. acu.edu.in

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and are targets for nucleophilic attack. These are often located around hydrogen atoms. acu.edu.in

Green Regions: Correspond to areas of neutral or zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen and sulfur atoms of the thiazole ring and the bromine atom, identifying these as potential sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the phenyl ring and the chloromethyl group.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application is molecular docking, which predicts the preferred orientation of one molecule when bound to a second to form a stable complex.

Understanding Ligand-Receptor Interactions at a Mechanistic Level

While specific mechanistic studies detailing the ligand-receptor interactions of this compound are not extensively documented in publicly available literature, the broader class of thiazole derivatives has been the subject of numerous computational investigations to understand their binding modes with various biological targets. Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing a model of the interaction at the atomic level.

Studies on various thiazole-containing compounds have demonstrated their potential to interact with a range of biological receptors, often through a combination of hydrogen bonding, hydrophobic interactions, and stacking interactions with aromatic residues in the active site. For instance, the thiazole ring, with its sulfur and nitrogen heteroatoms, can participate in various non-covalent interactions that stabilize the ligand-receptor complex. The structural flexibility and electronic properties of the thiazole moiety make it a versatile scaffold in drug design, allowing for effective interactions with diverse biological targets. tandfonline.com

Computational analyses of other thiazole derivatives have shown that substituents on the thiazole ring play a crucial role in determining binding affinity and selectivity. amazonaws.com For this compound, the 3-bromophenyl group at the 2-position and the chloromethyl group at the 4-position are expected to significantly influence its interaction profile. The bromophenyl group can engage in hydrophobic and halogen bonding interactions, while the chloromethyl group could be involved in hydrogen bonding or other polar interactions.

Molecular docking studies on similar thiazole derivatives have been used to simulate their binding within the active sites of enzymes and receptors implicated in various diseases. nih.gov These studies help in understanding the stabilizing interactions and provide a rationale for the observed biological activities of these compounds. Although direct evidence for this compound is lacking, the general principles derived from computational studies of related thiazole compounds suggest that it likely interacts with biological targets through a specific set of molecular interactions dictated by its unique substitution pattern.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for optimizing lead structures in drug discovery.

While no specific QSAR studies have been published for this compound, research on related thiazole derivatives has highlighted key structural features that influence their biological activity. Structure-activity relationship (SAR) studies, often a precursor to QSAR, have been instrumental in identifying the pharmacophoric elements of the thiazole scaffold. tandfonline.com

For the broader class of thiazole derivatives, the nature and position of substituents on the phenyl ring and the thiazole core are critical determinants of activity. For example, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, variations in substituents on an attached phenyl ring led to significant differences in their antimicrobial and anticancer activities. nih.gov This underscores the importance of the substitution pattern in tuning the biological profile of thiazole-based compounds.

In the case of this compound, the following structural features are likely to be significant contributors to its reactivity and interactions:

The Thiazole Ring: The central heterocyclic ring is a key pharmacophore, providing a rigid scaffold and potential interaction points. tandfonline.com

The 3-Bromophenyl Group: The position of the bromine atom on the phenyl ring (meta) influences the electronic distribution and steric profile of the molecule, which can affect receptor binding.

The 4-Chloromethyl Group: This reactive group can potentially form covalent bonds with nucleophilic residues in a biological target, leading to irreversible inhibition, or participate in strong hydrogen bonding interactions.

The interplay of these structural components—their size, shape, electronics, and hydrophobicity—collectively determines the molecule's ability to interact with a specific biological target.

Predictive QSAR models are developed using statistical methods to create a mathematical relationship between chemical descriptors of a series of molecules and their observed biological activities. These models can then be used to predict the activity of untested or hypothetical compounds.

For thiazole derivatives, QSAR models could be built using a variety of molecular descriptors, such as:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as partial charges and dipole moments, which are crucial for electrostatic interactions.

Steric descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

Although a specific QSAR model for this compound has not been developed, the general approach would involve synthesizing and testing a series of analogues with variations at the phenyl and chloromethyl positions. The resulting data would then be used to construct a QSAR model to guide the design of new derivatives with potentially improved activity. This iterative process of design, synthesis, testing, and modeling is a cornerstone of modern medicinal chemistry for the optimization of lead compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

A complete NMR analysis would require ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the bromophenyl ring, the thiazole (B1198619) ring, and the chloromethyl group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would be essential for assigning each proton to its specific position in the molecule. Similarly, the ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom, confirming the carbon skeleton of the compound. Without access to spectral data, a table of these values cannot be constructed.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of the compound would display absorption bands corresponding to the vibrational frequencies of its specific bonds. Key expected absorptions would include C-H stretching from the aromatic ring, C=N and C=C stretching from the thiazole ring, C-Cl stretching from the chloromethyl group, and C-Br stretching from the bromophenyl group. A data table listing the exact wavenumbers (in cm⁻¹) and intensities of these bands is necessary for a thorough analysis but is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole (C₁₀H₇BrClNS), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺). While predicted m/z values are available in databases like PubChem, experimental data on the fragmentation pathways, which would reveal the stability of different parts of the molecule under ionization, are not publicly documented. uni.lu

Table 1: Predicted Mass Spectrometry Data for [C₁₀H₇BrClNS] Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 287.92438 |

| [M+Na]⁺ | 309.90632 |

| [M-H]⁻ | 285.90982 |

| [M]⁺ | 286.91655 |

Note: Data is predicted and not from experimental measurements. uni.lu

Chromatographic Techniques for Purity and Separation

Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for separating the compound from reaction mixtures and for assessing its purity. A validated HPLC method would specify the type of column, mobile phase composition, flow rate, and detection wavelength. A GC method would detail the column type, temperature program, and detector used. No specific methods for the analysis or purification of this compound have been published.

Applications in Chemical Research and Development Excluding Prohibited Categories

As Precursors and Intermediates in Complex Organic Synthesis

The structure of 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole makes it a valuable intermediate for the synthesis of a wide array of more complex organic molecules. The thiazole (B1198619) ring itself is a common scaffold in many biologically active compounds. The presence of the highly reactive chloromethyl group at the 4-position of the thiazole ring is of particular synthetic importance. This group serves as an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of various functional groups and the extension of the carbon skeleton, which is a crucial step in the multi-step synthesis of complex target molecules.

For instance, the chlorine atom can be displaced by a variety of nucleophiles such as amines, thiols, cyanides, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, carbon-carbon, and carbon-oxygen bonds, respectively. This reactivity enables the assembly of diverse molecular architectures built upon the 2-(3-bromophenyl)thiazole core.

Furthermore, the bromine atom on the phenyl ring offers another site for chemical modification, most notably through transition metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This dual reactivity of both the chloromethyl and the bromophenyl groups allows for a stepwise and controlled elaboration of the molecule, making it a versatile precursor in the synthesis of targeted compounds with specific functionalities and properties. The synthesis of various 2,4-disubstituted thiazole derivatives often proceeds through intermediates possessing a reactive group at the 4-position, highlighting the significance of compounds like this compound in synthetic organic chemistry nih.govias.ac.in.

Table 1: Synthetic Transformations of 2-Aryl-4-(chloromethyl)thiazoles

| Reagent/Reaction Type | Product Type | Significance |

|---|---|---|

| Amines | 4-(Aminomethyl)-2-arylthiazoles | Introduction of basic nitrogen centers, precursors to amides and other N-containing functionalities. |

| Thiols | 4-(Thiaalkyl)-2-arylthiazoles | Formation of thioethers, useful in medicinal chemistry and materials science. |

| Cyanide | 4-(Cyanomethyl)-2-arylthiazoles | Carbon chain extension, precursor to carboxylic acids, amines, and other functional groups. |

Development of Chemical Probes for Mechanistic Studies

While thiazole derivatives, in general, are utilized in the development of fluorescent probes for biological imaging and sensing applications, the specific use of this compound in the development of chemical probes for mechanistic studies is not extensively documented in publicly available research. Fluorescent probes often incorporate a fluorophore, a recognition element for a specific analyte, and a linker. The thiazole ring can act as part of the fluorophore system. In principle, the reactive chloromethyl group of this compound could be used to attach the molecule to a recognition unit or to a biological molecule to study its mechanism of action. However, specific examples of its application in this context are not readily found in the scientific literature.

Contributions to Materials Science (e.g., dyes, sensitizers, general material components)

The structural characteristics of this compound make it a promising candidate for the development of novel materials with interesting optical and electronic properties. The conjugated system formed by the phenyl ring and the thiazole nucleus can give rise to chromophoric and fluorophoric properties, which are essential for dyes and sensitizers wikipedia.org. Thiazole-containing compounds have been investigated for their applications as disperse dyes for synthetic fabrics emerald.com.

The presence of the reactive chloromethyl group is particularly advantageous in materials science. It allows for the covalent attachment of the 2-(3-bromophenyl)thiazole unit to other molecules or polymer backbones. This "grafting" capability is crucial for creating functional materials where the specific properties of the thiazole derivative are imparted to a larger system. For example, it could be incorporated into polymers to create materials with tailored refractive indices, thermal stability, or photoluminescent properties.

The bromine atom on the phenyl ring can be exploited in polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The combination of the thiazole and phenyl rings contributes to the electronic properties of the resulting polymer, while the bromine atom provides the reactive handle for polymerization. The general utility of thiazoles in the creation of π-conjugated materials suggests the potential of this specific compound as a valuable building block nih.govmdpi.combeilstein-journals.org.

Table 2: Potential Material Science Applications of this compound Derivatives

| Application Area | Role of the Compound | Potential Properties |

|---|---|---|

| Dyes and Pigments | Chromophore | Color, light-fastness |

| Organic Electronics (OLEDs, OPVs) | Monomer for conjugated polymers | Charge transport, luminescence |

| Functional Polymers | Additive or co-monomer | Modified optical or thermal properties |

Ligand Design for Coordination Chemistry (e.g., metal complexes)

Thiazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions researchgate.netmdpi.com. The thiazole ring in this compound contains both a nitrogen and a sulfur atom, which are potential donor sites for coordination with metal centers. The nitrogen atom is generally the preferred coordination site.

The coordination of metal ions to thiazole-based ligands can lead to the formation of metal-organic frameworks (MOFs), coordination polymers, or discrete metal complexes with interesting catalytic, magnetic, or photophysical properties mdpi.com. The specific substituents on the thiazole ring can significantly influence the properties of the resulting metal complexes. In the case of this compound, the bromophenyl group can affect the electronic properties of the ligand and, consequently, the stability and reactivity of the metal complex.

Furthermore, the chloromethyl group can be used to introduce additional coordinating groups, allowing for the design of polydentate ligands. For example, the chloromethyl group could be converted to a phosphine, amine, or carboxylate group, which could then participate in metal coordination. This allows for the synthesis of ligands with tailored coordination geometries and electronic environments around the metal center. Metal complexes of substituted thiazoles have been synthesized and characterized, demonstrating the versatility of the thiazole scaffold in coordination chemistry asianpubs.orgnih.gov.

Table 3: Features of this compound in Ligand Design

| Feature | Role in Coordination Chemistry |

|---|---|

| Thiazole Nitrogen | Primary coordination site for metal ions. |

| Thiazole Sulfur | Potential secondary coordination site. |

| Bromophenyl Group | Influences the electronic properties of the ligand and the resulting complex. Can be used for further functionalization. |

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

A primary challenge in the synthesis of complex thiazole (B1198619) derivatives lies in achieving high efficiency, selectivity, and sustainability. Future efforts will likely concentrate on refining existing synthetic strategies and developing new ones that address these needs.

The synthesis of thiazole derivatives with specific stereochemistry is of great importance, as chirality often dictates biological activity. The development of stereoselective methods for producing chiral thiazoles is an area of intensive research. For instance, the reaction of ethyl cyanoacetate (B8463686) with phenylisothiocyanate and chloroacetone (B47974) can yield a specific stereoisomer, such as (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene) acetate, under controlled conditions. nih.gov The structure and stereochemistry of such compounds are often confirmed through X-ray analysis. nih.gov Future work on 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole will likely involve the design of synthetic pathways that allow for the introduction of chiral centers in a controlled manner. This could involve the use of chiral catalysts, auxiliaries, or starting materials to direct the stereochemical outcome of the reaction, leading to enantiomerically pure or enriched products with potentially enhanced and more specific pharmacological profiles.

Conventional methods for synthesizing thiazole derivatives often rely on hazardous reagents, harsh reaction conditions, and organic solvents that generate significant chemical waste, posing environmental concerns. nih.govresearcher.liferesearchgate.net The principles of green chemistry are increasingly being applied to mitigate these issues. Future synthetic routes for this compound and related compounds will increasingly incorporate sustainable practices.

Innovative green techniques include microwave-assisted and ultrasound-assisted synthesis, which can significantly reduce reaction times and improve energy efficiency. researcher.liferesearchgate.netmdpi.com The use of environmentally benign solvents, recyclable catalysts, and renewable starting materials is also a key focus. nih.govresearcher.life For example, a simple and efficient method for thiazole synthesis utilizes a recyclable cross-linked chitosan (B1678972) hydrogel as a heterogeneous biocatalyst under ultrasonic irradiation, highlighting a move towards more eco-friendly processes. mdpi.com These approaches not only minimize environmental impact but also offer advantages in scalability, cost-effectiveness, and simpler purification protocols. researcher.liferesearchgate.net

| Parameter | Conventional Synthesis | Green Synthesis Approaches |

|---|---|---|

| Energy Source | Traditional heating (e.g., oil bath) | Microwave irradiation, Ultrasound |

| Solvents | Often volatile and hazardous organic solvents | Green solvents (e.g., water, ethanol) or solvent-free conditions |

| Catalysts | Homogeneous catalysts, often toxic or difficult to recover | Heterogeneous, recyclable, and biocatalysts (e.g., chitosan hydrogel) mdpi.com |

| Reaction Time | Often hours to days | Minutes to hours mdpi.com |

| Waste Generation | Substantial, including hazardous byproducts | Minimized waste, improved atom economy |

| Environmental Impact | Higher environmental footprint | Reduced pollution and human risk mdpi.com |

Advanced Computational and Theoretical Predictions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical research. These methods offer profound insights into the behavior of molecules, guiding the synthesis and design of new compounds with desired properties.

Theoretical calculations can predict the reactivity and selectivity of molecules like this compound. Methods such as Density Functional Theory (DFT), often at the B3LYP/6-31G(d,p) level, are used to optimize molecular structures and calculate electronic properties. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's electronic behavior and reactivity. nih.gov For instance, a smaller HOMO-LUMO energy gap can suggest higher reactivity. nih.gov Such computational studies can predict which sites on the thiazole ring or its substituents are most susceptible to electrophilic or nucleophilic attack, thereby guiding the design of new reactions and the synthesis of specific derivatives. Furthermore, computational approaches are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which is crucial for their development. nih.gov

Machine learning (ML) is emerging as a powerful tool for designing new molecules with specific biological activities. researchgate.net By training algorithms on large datasets of existing compounds and their known properties, ML models can predict the activity of novel, untested molecules. researchgate.net For thiazole derivatives, ML models have been developed to predict activities such as urease inhibition. researchgate.net These models can screen virtual libraries of compounds derived from the this compound scaffold to identify candidates with a high probability of possessing a desired biological effect. This in silico screening process significantly accelerates the discovery of new therapeutic agents by prioritizing the most promising compounds for synthesis and experimental testing.

| Computational Method | Application in Thiazole Research | Example/Reference |

|---|---|---|

| Density Functional Theory (DFT) | Optimization of molecular structure, calculation of electronic properties (HOMO-LUMO), prediction of reactivity. | Used to analyze thiazole derivatives at the B3LYP/6-31G(d,p) level. nih.gov |

| Molecular Docking | Predicting the binding orientation and affinity of a molecule to a target protein. | Used to evaluate the potential of thiazole derivatives as enzyme inhibitors. nih.govresearchgate.net |

| Machine Learning (ML) | Predicting biological activity (e.g., QSAR), screening virtual compound libraries, designing novel molecules. | Developed models to predict the antiurease activity of novel thiazoles. researchgate.net |

| ADME Modeling | Predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). | Employed to determine the drug-likeness of newly synthesized thiazole derivatives. nih.gov |

Exploration of Underexplored Reactivity Pathways

While classical methods like the Hantzsch synthesis are well-established for forming the thiazole ring, there remains significant potential for discovering novel reactivity pathways for functionalized thiazoles such as this compound. dntb.gov.ua The unique combination of a halogenated phenyl ring, a reactive chloromethyl group, and the thiazole heterocycle offers a platform for exploring new chemical transformations.

Future research could focus on transition-metal-catalyzed cross-coupling reactions at the bromophenyl moiety to introduce new carbon-carbon or carbon-heteroatom bonds. The chloromethyl group serves as a versatile electrophilic handle for nucleophilic substitution reactions, allowing for the attachment of a wide array of functional groups. Furthermore, exploring novel cycloaddition-elimination reactions or oxidative cyclizations involving the thiazole core could lead to the synthesis of complex polycyclic heterocyclic systems with unique architectures and potential biological activities. dntb.gov.uamdpi.com Investigating less common reaction pathways, such as those proceeding through intermediate thiocarbonyl ylides or those discovered in contexts like the Maillard reaction, could also unveil new synthetic possibilities for this class of compounds. nih.govuzh.ch

Interdisciplinary Research Opportunities in Chemical Biology (Mechanistic Focus)

The structure of this compound offers several avenues for the development of sophisticated chemical tools to investigate biological systems with a focus on understanding molecular mechanisms.

The presence of a reactive chloromethyl group at the 4-position of the thiazole ring makes this compound a prime candidate for the design of covalent probes . This electrophilic center can form a stable covalent bond with nucleophilic residues (such as cysteine, lysine, or histidine) in proteins. This property can be harnessed to:

Identify and validate novel drug targets: A library of derivatives based on this scaffold could be used in activity-based protein profiling (ABPP) to identify proteins that interact with the compound. Subsequent proteomic analysis can reveal the specific binding sites, providing insights into protein function and potential therapeutic targets.

Elucidate enzyme mechanisms: By covalently modifying an enzyme's active site, this molecule can act as an irreversible inhibitor. Studying the kinetics and structural consequences of this inhibition can provide detailed information about the enzyme's catalytic mechanism.

Map protein-protein interactions: Photo-crosslinking analogs of this compound could be synthesized. Upon photoactivation, these probes can covalently link to interacting proteins, allowing for the identification of binding partners and the characterization of protein complexes.

Furthermore, the 3-bromophenyl group at the 2-position serves as a versatile handle for synthetic diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic modification of the molecule's steric and electronic properties to fine-tune its binding affinity and selectivity for a specific biological target. This iterative process of synthesis and biological evaluation is central to the development of highly specific chemical probes.

The thiazole core itself is a common feature in many biologically active natural products and approved drugs, suggesting its role as a privileged scaffold in interacting with biological macromolecules. glpbio.com Interdisciplinary studies could focus on understanding how the specific arrangement of the bromophenyl and chloromethyl substituents on this thiazole core influences its interaction with specific protein families, such as kinases, proteases, or metabolic enzymes.

Overcoming Synthetic Challenges Associated with Polyfunctionalized Thiazoles

The synthesis of this compound and other similarly substituted thiazoles presents several challenges that need to be addressed to facilitate their broader application in research.

The most common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis . chemhelpasap.comscribd.comasianpubs.org This typically involves the condensation of an α-haloketone with a thioamide. For the target compound, this would likely involve the reaction of 3-bromothiobenzamide (B1334085) with 1,3-dichloroacetone (B141476). Key challenges in this approach include:

Regioselectivity: The reaction of an unsymmetrical α-haloketone with a thioamide can potentially lead to the formation of regioisomers. Controlling the reaction conditions (e.g., solvent, temperature, and catalyst) is crucial to ensure the selective formation of the desired 2,4-disubstituted thiazole. rsc.org

Side Reactions: The reactive nature of the starting materials can lead to side reactions, such as self-condensation or polymerization, which can lower the yield and complicate the purification of the final product.

Functional Group Tolerance: The presence of multiple reactive sites in the starting materials and the product requires careful selection of reaction conditions to avoid unwanted transformations of the bromo and chloro substituents.

To overcome these challenges, modern synthetic methodologies can be employed. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields by providing rapid and uniform heating. scribd.com

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to improved selectivity and safer handling of reactive intermediates.

Development of novel catalysts: The use of specific catalysts, such as Lewis acids or organocatalysts, can enhance the regioselectivity and efficiency of the Hantzsch synthesis. chemrxiv.org

Alternative synthetic routes: Exploring alternative synthetic strategies that avoid the direct use of highly reactive α-haloketones, such as those involving diazoketones or multicomponent reactions, could provide more efficient and scalable access to these compounds. asianpubs.orgchemrxiv.org

The table below summarizes some of the key synthetic considerations for the preparation of polyfunctionalized thiazoles like this compound.

| Synthetic Challenge | Potential Solution(s) | Key References |

| Regioselectivity | - Optimization of reaction conditions (solvent, temperature)- Use of regioselective catalysts- Exploration of alternative cyclization strategies | rsc.org |

| Side Reactions | - Use of dilute conditions- Flow chemistry for better control- Careful purification techniques (e.g., chromatography) | scribd.com |

| Functional Group Tolerance | - Use of mild reaction conditions- Protection of sensitive functional groups- Green chemistry approaches | scribd.com |

| Scalability | - Microwave-assisted synthesis- Flow chemistry- One-pot multicomponent reactions | asianpubs.orgchemrxiv.org |

By addressing these synthetic hurdles, researchers can ensure a reliable supply of this compound and its derivatives, thereby enabling the exciting interdisciplinary research opportunities in chemical biology outlined above.

Q & A

Q. What are the standard synthetic routes for 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole?

The synthesis typically involves cyclocondensation reactions using thiourea derivatives and halogenated intermediates. For example, thiourea reacts with α-bromoketones (e.g., 2-bromoacetophenone derivatives) under reflux in ethanol or DMF to form the thiazole core. Subsequent functionalization at the 4-position with chloromethyl groups is achieved via nucleophilic substitution or Friedel-Crafts alkylation. Key steps include purification via column chromatography and characterization using NMR (¹H/¹³C) and IR spectroscopy to confirm the thiazole ring and substituents .

Q. What characterization techniques are essential for confirming the structure of this compound?

Critical techniques include:

- ¹H/¹³C NMR spectroscopy : To identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and chloromethyl groups (δ ~4.5 ppm).

- IR spectroscopy : To confirm C-Br (~500–600 cm⁻¹) and C-Cl (~550–750 cm⁻¹) stretches.

- Melting point analysis : Consistency with literature values (e.g., analogues in show melting points between 67–98°C).

- Mass spectrometry (MS) : For molecular ion ([M+H]⁺) validation (expected m/z ~316–318 for C₁₀H₈BrClNS) .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

Standard protocols include:

- Agar diffusion assays : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- MIC (Minimum Inhibitory Concentration) determination : Using broth microdilution methods.

- Antifungal activity : Assessed against C. albicans via disk diffusion.

Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are mandatory to validate results .

Advanced Research Questions

Q. How can crystallographic data inform the drug design of halogenated thiazoles?

X-ray crystallography reveals critical structural insights:

- Dihedral angles : Between the thiazole ring and substituents (e.g., 0.5–7.4° in ), influencing planarity and π-π stacking.

- Intermolecular interactions : C-H···Cl/O hydrogen bonds stabilize crystal packing, which can predict solubility and bioavailability.

- Electron density maps : Identify halogen bonding (Br···S/O), crucial for target protein binding .

Q. What strategies resolve low yields in the synthesis of halogenated thiazole derivatives?

- Optimized reaction conditions : Use anhydrous solvents (e.g., dry ethanol) and inert atmospheres to minimize side reactions.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.

- Purification refinement : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) improves separation of polar byproducts .

Q. How to analyze discrepancies in antimicrobial activity data across studies?

- Cross-validation : Repeat assays with standardized inoculum sizes (e.g., 0.5 McFarland).

- Molecular docking : Compare binding affinities to target proteins (e.g., E. coli DNA gyrase) using software like AutoDock Vina.

- SAR (Structure-Activity Relationship) studies : Modify substituents (e.g., nitro vs. methoxy groups) to isolate contributing factors .

Q. What mechanistic insights can be derived from antioxidant activity assays (e.g., DPPH radical scavenging)?

- Radical quenching efficiency : Correlate IC₅₀ values with electron-donating groups (e.g., -OH, -NH₂) on the thiazole ring.

- Kinetic studies : Pseudo-first-order models determine rate constants for radical neutralization.

- Comparative analysis : Benchmark against ascorbic acid to contextualize potency .

Q. How does the chloromethyl group influence reactivity in downstream derivatization?

- Nucleophilic substitution : The -CH₂Cl moiety reacts with amines (e.g., hydrazines) to form hydrazone or Schiff base derivatives.

- Stability considerations : Hydrolysis to -CH₂OH under acidic/alkaline conditions requires inert storage (e.g., anhydrous, dark).

- Click chemistry compatibility : Azide-alkyne cycloadditions enable bioconjugation for prodrug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.